3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal 3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal
Brand Name: Vulcanchem
CAS No.:
VCID: VC18527944
InChI: InChI=1S/C18H40O6Si2/c1-17(2,3)25(7,8)23-12-14(21)15(22)16(13(20)11-19)24-26(9,10)18(4,5)6/h11,13-16,20-22H,12H2,1-10H3/t13-,14+,15+,16+/m0/s1
SMILES:
Molecular Formula: C18H40O6Si2
Molecular Weight: 408.7 g/mol

3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal

CAS No.:

Cat. No.: VC18527944

Molecular Formula: C18H40O6Si2

Molecular Weight: 408.7 g/mol

* For research use only. Not for human or veterinary use.

3,6-Di-O-(tert-butyldimethylsilyl)-D-glu cal -

Specification

Molecular Formula C18H40O6Si2
Molecular Weight 408.7 g/mol
IUPAC Name (2R,3S,4R,5R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,4,5-trihydroxyhexanal
Standard InChI InChI=1S/C18H40O6Si2/c1-17(2,3)25(7,8)23-12-14(21)15(22)16(13(20)11-19)24-26(9,10)18(4,5)6/h11,13-16,20-22H,12H2,1-10H3/t13-,14+,15+,16+/m0/s1
Standard InChI Key FYBUNPMLSYQEME-ZJIFWQFVSA-N
Isomeric SMILES CC(C)(C)[Si](C)(C)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C)O)O
Canonical SMILES CC(C)(C)[Si](C)(C)OCC(C(C(C(C=O)O)O[Si](C)(C)C(C)(C)C)O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name is (2R,3R,4R)-4-((tert-butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol . Its structure consists of a glucal moiety—a 1,5-anhydro derivative of D-glucitol with an unsaturated bond between C1 and C2—modified by TBDMS groups at the 3- and 6-positions. The stereochemistry at C2 (R), C3 (R), and C4 (R) is critical for its reactivity in glycosylation reactions .

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
CAS Number111830-53-6
Molecular FormulaC18H38O4Si2\text{C}_{18}\text{H}_{38}\text{O}_{4}\text{Si}_{2}
Molecular Weight374.7 g/mol
IUPAC Name(2R,3R,4R)-4-((tert-Butyldimethylsilyl)oxy)-2-(((tert-butyldimethylsilyl)oxy)methyl)-3,4-dihydro-2H-pyran-3-ol
SMILES NotationCC(C)(C)Si(C)OC[C@@H]1C@HO

Synthesis and Purification

Purification Challenges

The bulky TBDMS groups introduce steric hindrance, complicating crystallization. Commercial suppliers typically offer the compound with 95–97% purity, achieved via column chromatography or recrystallization from nonpolar solvents .

Physicochemical Properties

Table 2: Physical Properties

PropertyValueSource
Melting Point43–45°C
Flash Point>230°F (>110°C)
DensityNot reported
SolubilitySoluble in DCM, THF, DMF; insoluble in H2O

Applications in Organic Synthesis

Glycosylation Reactions

The 3,6-di-O-TBDMS group protects hydroxyls during glycosylation, enabling selective activation at the anomeric position. For example, in the synthesis of oligosaccharides, the glucal derivative undergoes Ferrier rearrangement with Lewis acids like BF3OEt2\text{BF}_3\cdot\text{OEt}_2 to form 2,3-unsaturated glycosides .

Medicinal Chemistry Applications

BOC Sciences highlights its role in modifying antiviral and anticancer agents, where the glucal scaffold serves as a glycomimetic . The TBDMS groups enhance metabolic stability, prolonging drug half-life in vivo .

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